Cas no 168828-15-7 ((S)-3-Cbz-amino-butylamine)

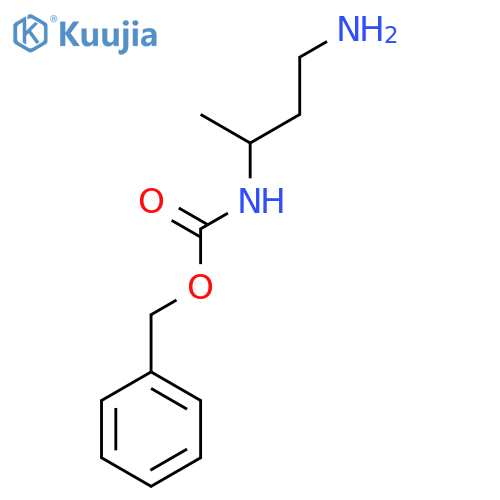

(S)-3-Cbz-amino-butylamine structure

商品名:(S)-3-Cbz-amino-butylamine

CAS番号:168828-15-7

MF:C12H18N2O2

メガワット:222.283523082733

MDL:MFCD06804539

CID:905096

PubChem ID:44828812

(S)-3-Cbz-amino-butylamine 化学的及び物理的性質

名前と識別子

-

- (S)-Benzyl (4-aminobutan-2-yl)carbamate

- (s)-3-cbz-amino-butylamine

- (S)-3-Z-AMINO-BUTYLAMINE,

- Carbamic acid, (3-amino-1-methylpropyl)-, phenylmethyl ester, (S)- (9CI)

- S-3-N-CBZ-butane-1,3-diamine

- (S)-benzyl 4-aMinobutan-2-ylcarbaMate

- CS-0005273

- (S)-3-Cbz-amino-butylamine, AldrichCPR

- (S)-(3-Amino-1-methyl-propyl)-carbamic acid benzyl ester

- 168828-15-7

- benzyl N-[(2S)-4-aminobutan-2-yl]carbamate

- (S)-Benzyl(4-aminobutan-2-yl)carbamate

- AKOS015840332

- Benzyl hydrogen (4-aminobutan-2-yl)carbonimidate

- A811022

- MFCD06804539

- AKOS015915685

- DTXSID50937554

- (S)-3-Cbz-amino-butylamine

-

- MDL: MFCD06804539

- インチ: InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m0/s1

- InChIKey: WOKDIYCOYIKOQP-JTQLQIEISA-N

- ほほえんだ: C[C@H](NC(OCC1=CC=CC=C1)=O)CCN

計算された属性

- せいみつぶんしりょう: 222.13700

- どういたいしつりょう: 222.137

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4A^2

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.086

- ふってん: 373.764 °C at 760 mmHg

- フラッシュポイント: 179.846 °C

- 屈折率: 1.53

- PSA: 64.35000

- LogP: 2.74130

(S)-3-Cbz-amino-butylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D972131-250mg |

(S)-3-Cbz-amino-butylamine |

168828-15-7 | 95% | 250mg |

$315 | 2024-07-28 | |

| TRC | C228098-10mg |

(S)-3-Cbz-amino-butylamine |

168828-15-7 | 10mg |

$ 50.00 | 2022-04-01 | ||

| Alichem | A019140787-1g |

(S)-Benzyl (4-aminobutan-2-yl)carbamate |

168828-15-7 | 97% | 1g |

442.02 USD | 2021-06-16 | |

| abcr | AB282614-1 g |

(S)-(3-Amino-1-methyl-propyl)-carbamic acid benzyl ester; 97% |

168828-15-7 | 1 g |

€1,341.10 | 2023-07-20 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0131-5g |

(S)-3-Cbz-amino-butylamine |

168828-15-7 | 97% | 5g |

25424.31CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0131-500mg |

(S)-3-Cbz-amino-butylamine |

168828-15-7 | 97% | 500mg |

3807.71CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0131-250mg |

(S)-3-Cbz-amino-butylamine |

168828-15-7 | 97% | 250mg |

2332.12CNY | 2021-05-07 | |

| abcr | AB282614-100mg |

(S)-(3-Amino-1-methyl-propyl)-carbamic acid benzyl ester, 97%; . |

168828-15-7 | 97% | 100mg |

€363.40 | 2025-02-21 | |

| abcr | AB282614-50mg |

(S)-(3-Amino-1-methyl-propyl)-carbamic acid benzyl ester, 97%; . |

168828-15-7 | 97% | 50mg |

€292.30 | 2025-02-21 | |

| Crysdot LLC | CD12134791-1g |

(S)-Benzyl (4-aminobutan-2-yl)carbamate |

168828-15-7 | 97% | 1g |

$413 | 2024-07-24 |

(S)-3-Cbz-amino-butylamine 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

168828-15-7 ((S)-3-Cbz-amino-butylamine) 関連製品

- 69747-36-0(benzyl N-(5-aminopentyl)carbamate)

- 885277-99-6(Carbamic acid,(3-aminobutyl)-, phenylmethyl ester (9CI))

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:168828-15-7)(S)-3-Cbz-amino-butylamine

清らかである:99%

はかる:1g

価格 ($):341.0